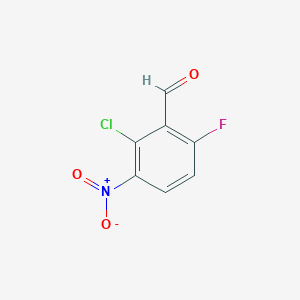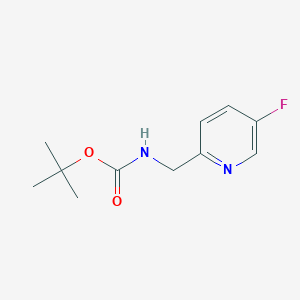
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL is an organic compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring and a methyl group attached to the nitrogen atom of the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid. This reaction introduces a bromine atom at the para position of the phenyl ring.
Methylation: The brominated intermediate is then subjected to methylation using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. This step introduces a methyl group to the nitrogen atom of the ethanamine chain.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological and behavioral effects, making it a valuable tool for studying the nervous system.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-n-methylethanamine hydrochloride
- 2-(4-Fluorophenyl)-n-methylethanamine hydrochloride
- 2-(4-Iodophenyl)-n-methylethanamine hydrochloride
Uniqueness
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C9H13BrClN |
|---|---|
Molecular Weight |
250.56 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H |
InChI Key |
CGKOMNPUEGGUPP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one](/img/structure/B8726671.png)



![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)ethanol](/img/structure/B8726698.png)



![3-[(3-Aminophenyl)formamido]propanamide](/img/structure/B8726718.png)




